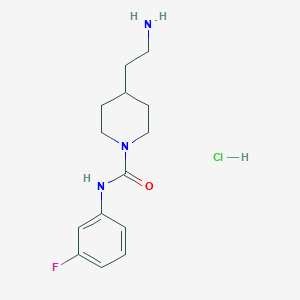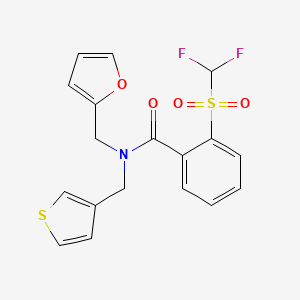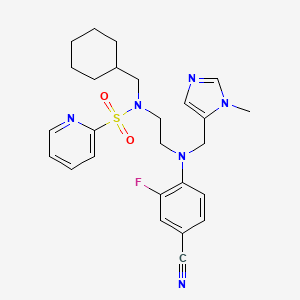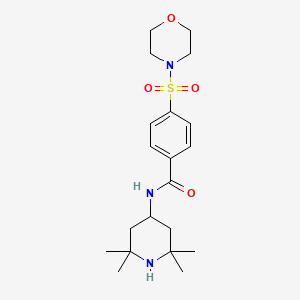
4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FEPP or FEPPA and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Met Kinase Inhibition
One key application of compounds similar to 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is as Met kinase inhibitors. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides that exhibit potent and selective inhibition of Met kinase. This type of compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced into phase I clinical trials due to its effectiveness and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Radiotracer Synthesis for CB1 Cannabinoid Receptors
Katoch-Rouse and Horti (2003) synthesized a compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography, synthesized with sufficient quantities and specific radioactivity for such studies (Katoch-Rouse & Horti, 2003).
Development of Antipsychotic Agents
Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90, including compounds similar to this compound, as potential antipsychotic agents. These compounds were assessed for binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and showed promising in vivo activities, suggesting their potential as antipsychotic drugs (Norman et al., 1996).
Allosteric Modulation of CB1
Khurana et al. (2014) researched indole-2-carboxamides, structurally similar to the compound , for allosteric modulation of the cannabinoid type 1 receptor (CB1). They found key structural requirements for effective allosteric modulation of CB1, impacting the binding affinity and cooperativity of these compounds. This research contributes to the understanding of CB1 receptor modulation and its potential therapeutic applications (Khurana et al., 2014).
Preparation of Rho Kinase Inhibitors
Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor with a structure related to the compound . This inhibitor is under investigation for the treatment of central nervous system disorders, demonstrating the compound's relevance in therapeutic development for neurological conditions (Wei et al., 2016).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O.ClH/c15-12-2-1-3-13(10-12)17-14(19)18-8-5-11(4-7-16)6-9-18;/h1-3,10-11H,4-9,16H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAOOLHTVWGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643134.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2643137.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

![5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2643141.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2643147.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2643150.png)

![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)

![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
